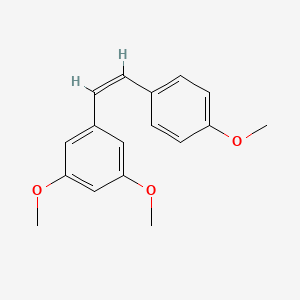

cis-trismethoxy Resveratrol

Descripción general

Descripción

cis-Trismetoxiresveratrol: es un derivado sintético del resveratrol, un compuesto polifenólico natural que se encuentra en las uvas y el vino tinto. Este compuesto es conocido por sus potentes propiedades antineoplásicas y se ha estudiado por sus posibles aplicaciones terapéuticas en diversos campos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del cis-trismetoxiresveratrol típicamente implica la metilación del resveratrol. Un método común incluye el uso de yoduro de metilo y una base como carbonato de potasio en un solvente orgánico como la acetona. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la metilación completa de los grupos hidroxilo en la molécula de resveratrol .

Métodos de producción industrial: La producción industrial del cis-trismetoxiresveratrol sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y condiciones de reacción controladas para asegurar la consistencia y la calidad del producto final. El compuesto se purifica luego utilizando técnicas como la recristalización o la cromatografía para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: El cis-trismetoxiresveratrol experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción típicamente involucran el uso de agentes reductores como el borohidruro de sodio.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en un solvente alcohólico.

Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.

Productos principales formados:

Oxidación: Formación de quinonas u otros derivados oxidados.

Reducción: Formación de derivados de resveratrol parcialmente o totalmente reducidos.

Sustitución: Formación de derivados de resveratrol halogenados u otros sustituidos.

Aplicaciones Científicas De Investigación

Overview

Cis-trismethoxy resveratrol (cis-3M-RES) is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound recognized for its various biological activities, particularly in cancer prevention and treatment. This compound has garnered attention for its enhanced potency compared to its parent compound, making it a subject of interest in scientific research across multiple disciplines including chemistry, biology, and medicine.

Chemical Properties and Mechanism of Action

This compound exhibits unique chemical properties due to methoxylation, which affects its solubility and bioavailability. The compound is known to interact with several molecular targets, notably:

- Enzymes : It modulates the activity of enzymes such as poly-ADP-ribose polymerase 1 (PARP1) and tyrosyl-tRNA synthetase.

- Cellular Pathways : It induces protective stress responses and apoptosis in cancer cells through mitochondrial pathways and microtubule damage, leading to cell cycle arrest at prometaphase .

Cancer Research

This compound has been extensively studied for its antitumor properties. It has demonstrated significant cytotoxic effects across various cancer cell lines:

- In Vitro Studies : Research indicates that cis-3M-RES exhibits 100-fold higher cytotoxicity against human colon adenocarcinoma (Caco-2) cells compared to resveratrol. The mechanism involves the induction of mitotic arrest by disrupting tubulin polymerization .

- Case Studies : In studies involving Jurkat T cells, cis-3M-RES induced apoptosis via CDK1 activation and microtubule damage, showcasing its potential as a therapeutic agent for leukemia .

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by inhibiting inflammasome activation in macrophages. This property is significant for conditions characterized by chronic inflammation, such as cardiovascular diseases .

Pharmaceutical Development

The compound is being explored for its potential in pharmaceutical formulations targeting cancer and inflammatory diseases. Its superior pharmacokinetic profile compared to traditional resveratrol makes it a candidate for further development in nutraceuticals and pharmaceuticals .

Mecanismo De Acción

El mecanismo de acción del cis-trismetoxiresveratrol involucra su interacción con varios objetivos moleculares y vías:

Objetivos moleculares: Se une y modula la actividad de enzimas como la tirosil-tRNA sintetasa y la poli-ADP-ribosa polimerasa 1 (PARP1).

Vías involucradas: Induce respuestas de estrés protectoras a través de la auto-poli-ADP-ribosilación de PARP1 y modula las vías mitocondriales para inducir la apoptosis en células cancerosas

Comparación Con Compuestos Similares

El cis-trismetoxiresveratrol se compara con otros compuestos similares como:

trans-Resveratrol: Si bien ambos isómeros tienen estructuras similares, el cis-trismetoxiresveratrol tiene actividades biológicas únicas y una mayor actividad antiproliferativa hacia las líneas celulares cancerosas.

Dihidro-Resveratrol: Exhibe diferentes actividades biológicas y es menos potente en comparación con el cis-trismetoxiresveratrol.

Pterostilbeno: Otro derivado metoxilado del resveratrol con propiedades farmacológicas distintas

Singularidad: El cis-trismetoxiresveratrol se destaca por sus potentes propiedades antineoplásicas y su capacidad para modular objetivos moleculares y vías específicas, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Actividad Biológica

Cis-trismethoxy resveratrol is a derivative of resveratrol, a well-known polyphenolic compound found in various plants. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. The biological activity of this compound is characterized by its anti-mitotic properties, cytotoxic effects on cancer cells, and anti-inflammatory mechanisms.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Anti-Mitotic Activity : It acts as a mitotic inhibitor, significantly affecting cell division processes. At concentrations as low as 0.3 µM, it can inhibit the growth of human colon cancer Caco-2 cells by up to 80%, with complete growth arrest at 0.4 µM . The compound induces cell cycle arrest at the G2/M phase and inhibits tubulin polymerization, which is crucial for mitosis .

- Cytotoxic Effects : Comparative studies have shown that this compound is more potent than its trans counterpart. For instance, it was found to be 100-fold more effective than trans-resveratrol in inhibiting cancer cell growth . In various tumor cell lines, cis-resveratrol demonstrated differential cytotoxicity based on the p53 status of the cells, indicating a complex interaction with tumor suppressor pathways .

- Inflammatory Response Modulation : The compound also exhibits anti-inflammatory properties by inhibiting key pathways involved in inflammation. Studies indicate that cis-resveratrol can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages . It inhibits the activation of inflammasomes and reduces cyclooxygenase-2 (COX-2) expression, further supporting its role in mitigating inflammation .

In Vitro Studies

A series of in vitro experiments have elucidated the biological activities of this compound:

Case Studies

- Colon Cancer Model : In a controlled study using Caco-2 cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest, highlighting its potential as an anti-cancer agent.

- Inflammatory Response in Macrophages : A study demonstrated that pre-treatment with cis-resveratrol significantly reduced inflammatory markers in murine macrophages, suggesting therapeutic implications for inflammatory diseases .

Propiedades

IUPAC Name |

1,3-dimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306933 | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94608-23-8 | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94608-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-3,5,4′-Trimethoxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.